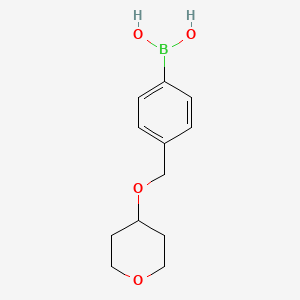
(5-Chloro-2-methoxypyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2. It has a molecular weight of 173.6 . It is a solid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2-methoxypyridin-4-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and a methanol group at the 4th position .Physical And Chemical Properties Analysis
“(5-Chloro-2-methoxypyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 173.6 . The compound is stored at temperatures between 2-8°C .科学的研究の応用
Applications in Chemical Synthesis and Analysis
GC-FID Method for Determining Impurities : A GC-FID method has been developed for analyzing low-level impurities in 5-chlorovaleroyl chloride (5-CVC), which is used in the synthesis of pharmaceutical intermediates and other chemicals. This method is important for monitoring the impurity profile and ensuring the quality of the final product. It uses methanol for derivatization and can separate various impurities, including 5-chlorohexanoyl chloride and 4-methyl-5-chlorovaleroyl chloride (Tang, Kim, Miller, & Lloyd, 2010).
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol yields 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Charge Transfer Complex Formation : The interaction between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents, including methanol, leads to the formation of a charge transfer complex. This interaction is important in understanding the chemical properties and potential applications of these compounds (Alghanmi & Habeeb, 2015).
Investigating Sigma Complexes : Research on methoxy-3,5-dinitropyridines has shown that these compounds exhibit contrasting behavior when interacting with methoxide ion in dimethyl sulphoxide. This study contributes to understanding the interaction between heterocycles and nucleophiles, which is crucial in various chemical synthesis processes (Biffin, Miller, Moritz, & Paul, 1970).
Catalysis in Methanol Aromatization : Mo2C/ZSM-5 catalysts have been shown to facilitate the aromatization of methanol and methylation of benzene. This research is significant for understanding catalytic processes involving methanol and could have implications for the development of new catalysts and chemical processes (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).
Applications in Pharmaceutical and Biological Research
Antimicrobial Activity of Novel Compounds : A study on the synthesis of novel imidazole bearing isoxazole derivatives, which were prepared using methanol, revealed potential antimicrobial activity. This finding is essential for the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Crystal Packing of 1,2,4-Oxadiazole Derivatives : Research on the crystal packing of 1,2,4-oxadiazole derivatives, containing biologically active moieties, highlighted the role of non-covalent interactions in their supramolecular architectures. Such studies are crucial in the development of pharmaceutical compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).
Safety and Hazards
特性
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZEVZCYYERRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)
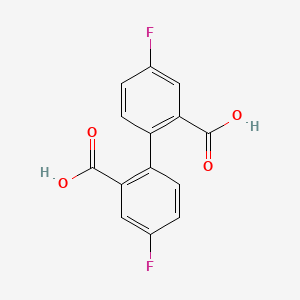
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
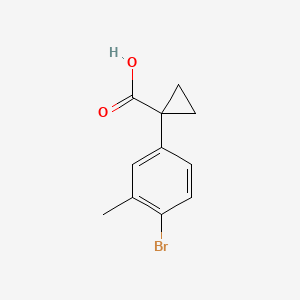



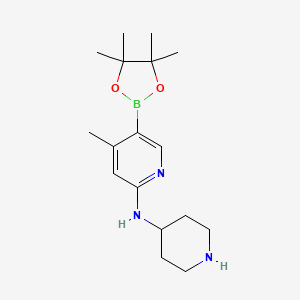
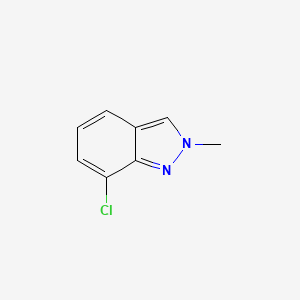
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
